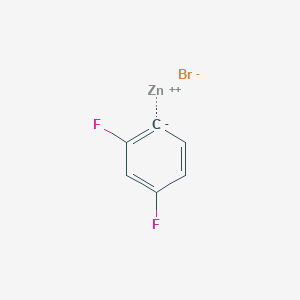

2,4-Difluorophenylzincbromide

Description

Historical Development of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 when Sir Edward Frankland, while attempting to isolate the ethyl radical, serendipitously synthesized the first organozinc compound, diethylzinc. Current time information in Bangalore, IN.nih.gov This discovery not only marked the dawn of organometallic chemistry but also laid the groundwork for the theory of chemical valence. nih.govguidechem.com Frankland's initial synthesis involved the reaction of ethyl iodide with zinc metal, producing a volatile and pyrophoric liquid. Current time information in Bangalore, IN.nih.gov

Subsequent decades saw the development of several key reactions that highlighted the synthetic utility of organozinc reagents. In 1887, Sergey Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters, a transformation now known as the Reformatsky reaction. google.comoup.comresearchgate.net This reaction's advantage lies in the in situ formation of the organozinc reagent, an organozinc enolate, which is less reactive than lithium enolates and does not self-condense with the ester group. researchgate.netsigmaaldrich.com

Another significant advancement was the Barbier reaction, discovered by Philippe Barbier in 1899. units.itnumberanalytics.comresearchgate.net This one-pot synthesis involves the reaction of an alkyl halide, a carbonyl compound, and a metal like zinc to produce an alcohol. units.itresearchgate.net Unlike the Grignard reaction, the organozinc species is generated in situ, offering procedural simplicity. researchgate.net

The 20th century, particularly the latter half, witnessed a renaissance in organozinc chemistry with the advent of transition metal-catalyzed cross-coupling reactions. The Negishi coupling, developed by Ei-ichi Negishi in 1977, became a cornerstone of carbon-carbon bond formation. prepchem.comgoogle.com This powerful reaction couples organozinc compounds with various organic halides in the presence of a palladium or nickel catalyst, demonstrating broad scope and functional group tolerance. prepchem.comgoogle.comwikipedia.org The development of highly activated zinc, such as Rieke® Zinc, further enhanced the preparation of organozinc reagents, allowing for the direct reaction with less reactive organic halides like chlorides and bromides, and tolerating sensitive functional groups. nih.govfluorine1.rusigmaaldrich.com

| Year | Discovery/Reaction | Key Contributor(s) | Significance |

| 1848 | Synthesis of Diethylzinc | Edward Frankland | Birth of organometallic chemistry. Current time information in Bangalore, IN.nih.gov |

| 1887 | Reformatsky Reaction | Sergey Reformatsky | Formation of β-hydroxy esters from α-halo esters and carbonyls. google.comoup.com |

| 1899 | Barbier Reaction | Philippe Barbier | One-pot synthesis of alcohols from alkyl halides and carbonyls. units.itresearchgate.net |

| 1977 | Negishi Coupling | Ei-ichi Negishi | Palladium- or nickel-catalyzed cross-coupling for C-C bond formation. prepchem.comgoogle.com |

Significance of Fluorinated Organometallic Reagents in Contemporary Organic Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, bioavailability, and lipophilicity, making fluorinated compounds highly valuable in medicinal chemistry and agrochemicals. numberanalytics.comnih.gov Consequently, the development of methods for the selective introduction of fluorine and fluoroalkyl groups is a major focus of modern organic synthesis.

Fluorinated organometallic reagents serve as crucial building blocks for creating these complex molecules. oup.comresearchgate.net These reagents provide a means to form carbon-carbon bonds while incorporating fluorine atoms or fluorinated moieties. While fluorinated lithium and Grignard reagents are known, their utility can be limited by thermal instability. oup.com Fluorinated organozinc reagents, however, often exhibit greater stability and functional group tolerance, making them attractive for a wide range of synthetic applications. researchgate.net

The applications of fluorinated compounds are extensive. In the pharmaceutical industry, numerous top-selling drugs contain fluorine, including antidepressants like fluoxetine (B1211875) and chemotherapeutics like fluorouracil. numberanalytics.com In materials science, fluoropolymers such as Teflon (polytetrafluoroethylene) are prized for their high thermal stability and chemical resistance. numberanalytics.com The synthesis of these and other advanced materials often relies on the strategic use of fluorinated organometallic precursors.

Contextualizing 2,4-Difluorophenylzincbromide within Fluorinated Organozinc Chemistry

2,4-Difluorophenylzinc bromide is a specific example of a fluorinated arylzinc halide. It serves as a valuable reagent for introducing the 2,4-difluorophenyl moiety into organic molecules. This structural motif is found in various important compounds, including pharmaceuticals and materials for applications like battery electrolytes. guidechem.com

The synthesis of 2,4-Difluorophenylzinc bromide is typically achieved by the direct oxidative addition of activated zinc metal to 1-bromo-2,4-difluorobenzene (B57218) in an ethereal solvent like tetrahydrofuran (B95107) (THF). units.it The resulting reagent is often prepared and used in situ, though it is also commercially available as a solution in THF. sigmaaldrich.comunits.itriekemetals.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H3BrF2Zn |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

zinc;1,3-difluorobenzene-6-ide;bromide |

InChI |

InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |

InChI Key |

ACVYIAKLGGCVDQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=[C-]1)F)F.[Zn+2].[Br-] |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2,4 Difluorophenylzincbromide

Fundamental Principles of Organozinc Reactivity

Organozinc compounds, characterized by a carbon-zinc bond, occupy a unique position in the landscape of organometallic chemistry. wikipedia.org Their reactivity is moderate compared to highly reactive organolithium and Grignard reagents, a property that imparts them with greater functional group tolerance. slideshare.net This characteristic stems from the more covalent nature of the C-Zn bond. slideshare.net Generally, organozinc reagents are prepared in situ and used without isolation due to their sensitivity to air and protic solvents. wikipedia.org

The reactivity of organozinc compounds like 2,4-difluorophenylzinc bromide is influenced by several factors, including the nature of the substituents, the presence of inorganic salts, and the solvent system employed. researchgate.net These compounds can be categorized as heteroleptic (RZnX), where 'R' is an aryl or alkyl group and 'X' is a halide. wikipedia.org The fluorine atoms in the 2,4-difluorophenyl group of 2,4-difluorophenylzinc bromide are electron-withdrawing, which can influence the compound's polarity and reactivity. cymitquimica.com

A key aspect of their chemistry is the ability to undergo transmetalation with transition metal catalysts, a fundamental step in many cross-coupling reactions. uni-muenchen.de While they exhibit lower intrinsic reactivity towards electrophiles, this can be overcome by transmetalation to more nucleophilic organometallic species, such as organocuprates, or by activation with palladium or nickel catalysts. uni-muenchen.de This balance of stability and reactivity makes them valuable reagents in organic synthesis. slideshare.net

Transition Metal-Catalyzed Cross-Coupling Reactions

2,4-Difluorophenylzinc bromide is a versatile reagent in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.netnumberanalytics.com These reactions typically involve the coupling of an organometallic compound with an organic halide or triflate, mediated by a palladium or nickel catalyst. researchgate.netrsc.org

Negishi Coupling Reactions.wikipedia.orgslideshare.netresearchgate.netacs.orgnih.govchinesechemsoc.orguni-due.delibretexts.org

The Negishi coupling, a cornerstone of C-C bond formation, utilizes organozinc compounds as the nucleophilic partner. rsc.orgwikipedia.orgorganic-chemistry.org This reaction is prized for its broad scope and functional group tolerance, enabling the synthesis of complex molecules, including unsymmetrical biaryls. rsc.orgorganic-chemistry.org Both palladium and nickel catalysts are effective, with palladium often providing higher yields and greater functional group compatibility. wikipedia.org

The Negishi coupling demonstrates broad applicability with a variety of aryl halides and triflates as electrophilic coupling partners. wikipedia.org Research has shown successful couplings of 2,4-difluorophenylzinc bromide with a range of aryl halides. For instance, it has been coupled with methyl 2-hydroxy-5-bromobenzoate in the presence of a palladium catalyst to produce the corresponding biaryl product in high yield. units.it

The reaction is not limited to simple aryl halides. It tolerates a wide array of functional groups on the aryl halide partner, including esters, nitriles, aldehydes, and even unprotected indoles. nih.gov While aryl bromides and iodides are common substrates, activated aryl chlorides and triflates can also be effectively employed, sometimes requiring slightly longer reaction times. wikipedia.orgnih.gov The choice of ligand on the palladium catalyst can be crucial for achieving high yields and selectivity, especially with more challenging substrates. nih.gov

A study demonstrated the use of a nickel catalyst for the Negishi coupling of 2,6-difluorophenylzinc bromide with various aryl halides. nih.gov This highlights the utility of nickel catalysis in these transformations, which can sometimes offer different reactivity and selectivity profiles compared to palladium. wikipedia.org

Table 1: Examples of Negishi Coupling Reactions with Aryl Halides

| Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-hydroxy-5-bromobenzoate | Pd(OAc)₂ / SPhos | Methyl 5-(2,4-difluorophenyl)-2-hydroxybenzoate | 95 | units.it |

| 4-Bromotoluene | Pd(P(t-Bu)₃)₂ | 4-(2,4-Difluorophenyl)toluene | High | organic-chemistry.org |

| 4-Chloronitrobenzene | Ni(acac)₂ / PPh₃ / (i-Bu)₂AlH | 1-(2,4-Difluorophenyl)-4-nitrobenzene | Moderate | wikipedia.org |

| 2-Bromopyridine | PdCl₂(dppf) | 2-(2,4-Difluorophenyl)pyridine | Good | pitt.edu |

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: rsc.orguni-muenchen.de

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. This step forms a Pd(II) intermediate, (Ar)Pd(X)L₂, where L represents the ligands. The rate of this step typically follows the order of halide reactivity: I > OTf > Br >> Cl. wikipedia.org

Transmetalation: The organozinc reagent (Ar'-ZnX) then transfers its organic group to the palladium center in a process called transmetalation. This displaces the halide and forms a new diorganopalladium(II) complex, (Ar)Pd(Ar')L₂. This is a crucial step where the carbon-zinc bond is exchanged for a carbon-palladium bond. acs.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org For this step to occur, the two organic groups must be in a cis orientation on the palladium center. wikipedia.org

A common side reaction is homocoupling, which can occur through a second transmetalation event. acs.org

While the Negishi coupling with aryl halides does not involve stereocenters at the coupling carbons, the stereochemistry of coupling partners is a critical consideration in other contexts, such as with alkenyl or alkyl halides. nih.govorganic-chemistry.orgnih.gov It has been generally assumed that Pd-catalyzed cross-coupling reactions, including the Negishi coupling, proceed with retention of stereochemistry. nih.gov However, research has shown that the stereochemical outcome can be highly dependent on the ligands used in the catalytic system. organic-chemistry.orgnih.gov

In some cases, particularly with Z-alkenyl halides, significant erosion of stereochemistry can be observed. nih.gov The choice of bulky phosphine (B1218219) ligands or the use of additives like tetramethylethylenediamine (TMEDA) can help to maintain the stereochemical integrity of the products. organic-chemistry.orgnih.gov TMEDA is thought to stabilize intermediates and minimize side reactions that can lead to isomerization. organic-chemistry.org In the context of enantioselective couplings, the development of chiral ligands is crucial for controlling the stereochemical outcome and achieving high enantiomeric excess. chinesechemsoc.org

Mechanistic Pathways of Negishi Coupling: Oxidative Addition, Transmetalation, and Reductive Elimination

Other Carbon-Carbon Bond Forming Reactions.researchgate.netresearchgate.net

Beyond the Negishi coupling, 2,4-difluorophenylzinc bromide can participate in other carbon-carbon bond-forming reactions. The fundamental reactivity of organozinc reagents allows their use in various synthetic transformations. slideshare.net For example, organozinc compounds are known to participate in Barbier-type reactions, which involve the in-situ formation of the organozinc reagent in the presence of a carbonyl compound. wikipedia.orglibretexts.org This one-pot procedure offers a convenient route to secondary and tertiary alcohols. libretexts.org

Furthermore, the versatility of organozinc reagents extends to their use in other named cross-coupling reactions, sometimes after transmetalation to other metals. uni-muenchen.de The development of new ligands and catalytic systems continues to expand the scope of carbon-carbon bond formations that can be achieved with organozinc reagents like 2,4-difluorophenylzinc bromide. numberanalytics.comillinois.edu

Alkyl-Alkyl Cross-Couplings with Fluorinated Electrophiles

While the primary application of organozinc reagents like 2,4-difluorophenylzinc bromide lies in aryl-aryl and aryl-alkyl couplings, their participation in reactions with fluorinated electrophiles is a subject of ongoing research. The presence of fluorine atoms on the phenyl ring of the organozinc reagent can influence its reactivity and the properties of the resulting products. The electron-withdrawing nature of the fluorine atoms can modulate the nucleophilicity of the aryl group, which is a critical factor in the efficiency of cross-coupling reactions.

Regioselective Arylation of Polyhalogenated Substrates

Organozinc reagents, prepared through the oxidative addition of highly reactive zinc to organic halides, are known to react with a variety of electrophiles. riekemetals.com This includes their use in cross-coupling reactions with aryl halides. riekemetals.com The regioselective arylation of polyhalogenated substrates is a powerful tool for the synthesis of complex aromatic and heteroaromatic structures. In this context, 2,4-difluorophenylzinc bromide can be employed to introduce the 2,4-difluorophenyl group onto a polyhalogenated scaffold with high selectivity. The outcome of these reactions is often dictated by the choice of catalyst, ligands, and the relative reactivity of the halogen atoms on the substrate.

Carbon-Heteroatom Bond Formations (e.g., C-S, C-N if applicable)

The versatility of organozinc reagents extends to the formation of carbon-heteroatom bonds. Although less common than carbon-carbon bond-forming reactions, the coupling of organozinc halides with appropriate electrophiles can lead to the formation of C-S and C-N bonds. These reactions are of significant interest for the synthesis of pharmaceuticals and materials with specific electronic properties. The development of catalytic systems that efficiently promote these transformations is a key area of research.

Ligand Effects on Reactivity and Selectivity in Cross-Coupling

The success of cross-coupling reactions involving 2,4-difluorophenylzinc bromide is highly dependent on the catalytic system, particularly the choice of ligand. Ligands play a crucial role in stabilizing the metal center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the selectivity of the reaction.

Design and Role of Phosphine Ligands (e.g., XPhos, SPhos, DPEPhos)

Bulky and electron-rich phosphine ligands are widely used in palladium-catalyzed cross-coupling reactions. Ligands such as XPhos, SPhos, and DPEPhos have demonstrated effectiveness in promoting the coupling of organozinc reagents with various electrophiles. These ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. The specific choice of phosphine ligand can significantly impact the outcome of the reaction, and optimization is often necessary for a given substrate combination.

Influence of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts. In the context of reactions involving 2,4-difluorophenylzinc bromide, NHC ligands can offer advantages over traditional phosphine ligands, such as improved thermal stability and reactivity with challenging substrates. The modular nature of NHC ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance.

Impact of Additives and Cocatalysts (e.g., LiCl, N-methylimidazole)

Additives and cocatalysts can have a profound effect on the efficiency and selectivity of cross-coupling reactions. For instance, lithium chloride (LiCl) is often used to break up zincate aggregates and facilitate transmetalation from the organozinc reagent to the palladium center. This can lead to a significant rate enhancement. Other additives, such as N-methylimidazole, can act as ligands or cocatalysts, influencing the catalytic cycle in various ways. The judicious use of additives is a key strategy for optimizing reactions involving 2,4-difluorophenylzinc bromide.

Uncatalyzed Reactivity Pathways

The reactivity of 2,4-difluorophenylzinc bromide in the absence of a transition-metal catalyst is governed by several intrinsic factors, including its solution-state equilibrium, inherent polarity of the carbon-zinc bond, and sensitivity to atmospheric conditions. While renowned for its application in catalyzed cross-coupling reactions, its uncatalyzed pathways are significant, particularly its reactions with protic sources, oxygen, and certain highly reactive electrophiles.

In solution, organozinc halides such as 2,4-difluorophenylzinc bromide exist in a dynamic chemical equilibrium known as the Schlenk equilibrium. wikipedia.orgwikipedia.org This equilibrium involves the disproportionation of the organozinc halide (RZnX) into a diorganozinc species (R₂Zn) and a zinc halide salt (ZnX₂). wikipedia.org

2 (2,4-F₂C₆H₃)ZnBr ⇌ (2,4-F₂C₆H₃)₂Zn + ZnBr₂

The position of this equilibrium is highly dependent on the solvent, the nature of the organic and halide substituents, and the temperature. wikipedia.org In mono-ether solvents like tetrahydrofuran (B95107) (THF), the equilibrium typically favors the organozinc halide form. wikipedia.org However, the addition of certain solvents, such as dioxane, can precipitate the magnesium halide salt (in the analogous Grignard systems), driving the equilibrium towards the diorganozinc species. wikipedia.org The different species present in solution, namely the 2,4-difluorophenylzinc bromide itself and the resulting bis(2,4-difluorophenyl)zinc, possess distinct reactivities. Diorganozinc compounds are generally more reactive than their corresponding organozinc halide counterparts.

Like most organometallic reagents, 2,4-difluorophenylzinc bromide exhibits significant sensitivity to both protic solvents and atmospheric oxygen. wikipedia.orgacs.orgacs.org

Reaction with Water: The compound reacts vigorously with water and other protic sources (e.g., alcohols, acids). wikipedia.org The carbon-zinc bond is readily protonated, leading to the cleavage of the bond and the formation of 1,3-difluorobenzene (B1663923) and zinc hydroxybromide. This reactivity necessitates the use of anhydrous, air-free techniques during its synthesis and handling. wikipedia.org

Reaction with Oxygen: 2,4-Difluorophenylzinc bromide is highly sensitive to oxygen. acs.org The C-Zn bond can undergo oxidation, which can lead to the formation of phenoxide species after workup and can also initiate radical pathways, potentially resulting in the formation of homocoupled byproducts (2,2',4,4'-tetrafluorobiphenyl).

Thermal stress can induce the decomposition of 2,4-difluorophenylzinc bromide. While detailed studies on its specific decomposition temperature profile are not extensively published, safety data for the compound indicates that thermal decomposition can lead to the release of hazardous and irritating gases. acs.org The expected products of complete combustion or thermal breakdown include carbon monoxide, carbon dioxide, hydrogen fluoride, hydrogen bromide, and zinc oxides. acs.org

Despite having a relatively covalent and less reactive carbon-metal bond compared to organolithium or Grignard reagents, organozinc halides can react with highly reactive electrophiles without the need for a catalyst. acs.orgd-nb.info

Conjugate Addition to Enones: Research has shown that arylzinc halides can undergo uncatalyzed 1,4-conjugate addition to α,β-unsaturated ketones (enones), particularly those that cannot be easily enolized. rsc.org A study demonstrated that the choice of solvent is critical for this transformation, with 1,2-dimethoxyethane (B42094) (DME) being significantly more effective than THF. rsc.orgrsc.org Computational studies suggest that the coordinating ability of DME helps to stabilize a transition state involving two organozinc units, thereby lowering the activation energy for the reaction. rsc.org The table below summarizes findings for uncatalyzed conjugate additions of various organozinc halides to enones, illustrating the general reactivity pattern applicable to 2,4-difluorophenylzinc bromide.

Table 1: Uncatalyzed Conjugate Addition of Organozinc Halides to Chalcone in DME

This table is based on data for various organozinc reagents reacting with (E)-1,3-diphenylprop-2-en-1-one (chalcone) as reported in related studies. rsc.org It serves to illustrate the expected reactivity for 2,4-difluorophenylzinc bromide under similar conditions.

| Organozinc Reagent (R-ZnX) | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ph-ZnI | 2 | 25 | 99 |

| 4-MeO-C₆H₄-ZnI | 2 | 25 | 99 |

| 4-CF₃-C₆H₄-ZnI | 2 | 25 | 99 |

| n-Bu-ZnBr | 24 | 50 | 80 |

| s-Bu-ZnBr | 24 | 50 | 60 |

Homocoupling: The formation of symmetrical biaryls, known as homocoupling, is a potential uncatalyzed side reaction. For electron-rich arylzinc reagents, this pathway can sometimes be significant. epfl.ch This can occur through various mechanisms, including the exchange of organic groups between different zinc species in the Schlenk equilibrium, followed by subsequent reactions. uva.nl In the case of 2,4-difluorophenylzinc bromide, this would result in the formation of 2,2',4,4'-tetrafluorobiphenyl.

Catalytic Systems for 2,4 Difluorophenylzincbromide Mediated Transformations

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone for reactions involving arylzinc reagents, including 2,4-Difluorophenylzincbromide. The efficiency and broad functional group tolerance of palladium systems make them a primary choice for constructing biaryl structures. wikipedia.org The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which involves the oxidative addition of an organic electrophile to the active Pd(0) species, transmetalation with the organozinc reagent, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.com

The active catalyst in these cross-coupling reactions is widely considered to be a coordinatively unsaturated, monoligated Pd(0) complex, often represented as L-Pd(0). uni-muenchen.de The generation of this active species from a more stable precatalyst is a critical aspect of reaction design.

A range of palladium(II) and palladium(0) precatalysts are employed. In a documented synthesis of a precursor to the non-steroidal anti-inflammatory drug Diflunisal, the Negishi coupling of this compound was effectively catalyzed by a system generated in situ from Palladium(II) acetate (B1210297) (Pd(OAc)₂). units.it In this specific instance, Pd(OAc)₂ was used in combination with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), a bulky and electron-rich biarylphosphine ligand from the Buchwald ligand family. units.it The use of such ligands is known to stabilize the monomeric Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination. uni-muenchen.de While Palladium(II) chloride bis(triphenylphosphine) (Pd(PPh₃)₂Cl₂) was also tested for this transformation, it did not offer any significant advantage over the Pd(OAc)₂/SPhos system. units.it

Modern catalyst development has also produced highly efficient, air- and moisture-stable palladacycle precatalysts. mit.edunih.gov These complexes, such as those derived from various biarylphosphine ligands (e.g., SPhos, XPhos, CPhos), are designed to rapidly and cleanly generate the active L-Pd(0) catalyst under the reaction conditions, often activated by the organozinc reagent itself. mit.edunih.gov This efficiency allows for reactions to proceed under mild conditions with low catalyst loadings. nih.gov

The optimization of reaction parameters is crucial for maximizing yield and efficiency while minimizing catalyst loading and side reactions. Key variables include the choice of catalyst, ligand, solvent, temperature, and the use of additives. numberanalytics.com

For the palladium-catalyzed synthesis of methyl 2-hydroxy-5-(2,4-difluorophenyl)benzoate, a successful coupling was achieved between this compound and methyl 2-hydroxy-5-bromobenzoate. The optimized conditions involved a catalyst loading of 2 mol% of Pd(OAc)₂ with 4 mol% of the SPhos ligand. units.it The reaction proceeded efficiently in THF at room temperature, affording the desired product in a high isolated yield of 95%. units.it

General strategies for optimizing Negishi couplings highlight the importance of the ligand. Bulky, electron-donating phosphine (B1218219) ligands often improve catalyst performance by promoting the formation of the active monoligated Pd(0) species and preventing catalyst deactivation. uni-muenchen.debucknell.edu The choice of solvent is also critical, with THF being commonly used due to its ability to stabilize the organozinc reagent. numberanalytics.com In some systems, the addition of salts like lithium chloride has been found to accelerate the rate of cross-coupling. mit.edu

Table 1: Palladium-Catalyzed Coupling of this compound

| Electrophile | Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 2-hydroxy-5-bromobenzoate | Pd(OAc)₂ | SPhos | 2 | THF | Room Temp. | 95 | units.it |

| Methyl 2-hydroxy-5-bromobenzoate | Pd(PPh₃)₂Cl₂ | - | Not specified | THF | Room Temp. | No advantage | units.it |

Specific Palladium Catalyst Precursors and Active Species

Nickel-Catalyzed Processes

Nickel catalysts serve as a more economical alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. nih.gov Nickel's ability to readily undergo oxidative addition allows for the use of less reactive electrophiles. nih.gov For Negishi couplings, various Ni(0) and Ni(II) complexes, such as Ni(COD)₂, Ni(acac)₂, and NiCl₂(dppp), are effective. wikipedia.orgresearchgate.net

Research into nickel catalysis has focused on designing new ligands and well-defined precatalysts to improve reaction scope and efficiency. A significant development in this area is the synthesis of well-defined Ni(0) and Ni(II) complexes bearing bicyclic (alkyl)(amino)carbene (BICAAC) ligands. nih.gov These novel catalysts have been explicitly tested in Negishi cross-coupling reactions.

Specifically, the Ni(II) complex [(MeBICAAC)₂NiCl₂] was shown to be a highly effective precatalyst for the coupling of various aryl halides with arylzinc bromides, including the closely related 2,6-difluorophenylzinc bromide. researchgate.netnih.govresearchgate.net The reactions proceeded efficiently with a catalyst loading of 3 mol% in THF at 60 °C, notably without the need for any external additives. nih.gov Mechanistic studies suggest that these reactions may proceed through a Ni(I)/Ni(III) catalytic cycle. nih.gov This work represents a key advancement in creating robust and versatile nickel catalysts for C-C bond formation. nih.gov

Table 2: Nickel-Catalyzed Negishi Coupling with a BICAAC-Ni(II) Precatalyst

| Aryl Halide Partner | Organozinc Partner | Catalyst | Catalyst Loading (mol%) | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | 2,6-Difluorophenylzinc bromide | [(MeBICAAC)₂NiCl₂] | 3 | THF | 60 °C, 12h | 95 | nih.govresearchgate.net |

| 4-Bromotoluene | 2,6-Difluorophenylzinc bromide | [(MeBICAAC)₂NiCl₂] | 3 | THF | 60 °C, 12h | 94 | nih.govresearchgate.net |

| 1-Bromo-4-(trifluoromethyl)benzene | 2,6-Difluorophenylzinc bromide | [(MeBICAAC)₂NiCl₂] | 3 | THF | 60 °C, 12h | 91 | nih.govresearchgate.net |

| 2-Bromopyridine | 2,6-Difluorophenylzinc bromide | [(MeBICAAC)₂NiCl₂] | 3 | THF | 60 °C, 12h | 85 | nih.govresearchgate.net |

While specific studies on the regioselective or stereoselective coupling of this compound are not extensively documented, the principles are well-established in nickel-catalyzed reactions involving other organozinc reagents. Regioselectivity, the control over which position of a molecule reacts, is often governed by the choice of solvent and ligands.

For instance, in the nickel-catalyzed coupling of 3,3,3-trifluoropropene (B1201522) with arylzinc reagents, the reaction outcome was dramatically altered by the solvent. sioc-journal.cn Using dioxane led to the formation of gem-difluoroalkenes, whereas switching the solvent to N,N-dimethylformamide (DMF) resulted in Heck-type products, demonstrating a powerful solvent-controlled regioselectivity. sioc-journal.cn In other systems, directing groups on a substrate can be used to guide the catalyst and achieve high regioselectivity in diarylation reactions. nih.gov These examples showcase the potential to control the outcome of transformations involving arylzinc reagents like this compound through careful tuning of the catalytic system and reaction conditions.

Development of Novel Nickel Catalysts

Copper-Catalyzed and Copper-Mediated Reactions

Copper is a cost-effective and abundant metal with a long history in cross-coupling, particularly in Ullmann-type reactions. beilstein-journals.orgnumberanalytics.com Modern protocols often use catalytic amounts of a copper salt, such as copper(I) iodide (CuI), with various ligands to achieve C-C and C-heteroatom bond formation under milder conditions than traditional methods. tcichemicals.comtcichemicals.com

However, the application of copper catalysis to transformations of this compound is not as straightforward as with palladium or nickel. In an attempt to couple this compound with an acid chloride, the use of a copper catalyst led to the formation of multiple by-products and was deemed a "severe limitation". units.it This suggests that for certain electrophiles, copper may promote undesirable side reactions with this specific organozinc reagent.

Conversely, research has shown that copper(I) iodide can efficiently catalyze the Negishi coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. organic-chemistry.org This successful application with related organozinc species suggests that a viable copper-catalyzed pathway for this compound might be achievable with careful selection of the reaction partners and optimization of conditions. The discrepancy indicates that the success of copper catalysis in this context is highly dependent on the specific substrates involved.

Other Transition Metal Catalysts (e.g., Cobalt, Manganese)

Beyond the more commonly employed palladium and nickel catalysts, other transition metals like cobalt and manganese have emerged as powerful, cost-effective, and less toxic alternatives for mediating cross-coupling reactions. These earth-abundant metals offer unique reactivity profiles and have been successfully utilized in transformations involving organozinc reagents, including those analogous to 2,4-difluorophenylzinc bromide. Research in this area focuses on developing robust catalytic systems capable of facilitating carbon-carbon bond formation under mild conditions with high functional group tolerance.

Cobalt-Catalyzed Transformations

Cobalt-based catalytic systems are increasingly recognized for their utility in Negishi-type cross-coupling reactions. sustech.edu.cnnih.gov These systems are particularly effective for coupling arylzinc reagents with a variety of electrophilic partners, including aryl halides and alkyl halides. nih.govnih.gov The low cost and low toxicity of cobalt make it an attractive alternative to precious metal catalysts. sustech.edu.cn

Key to the success of cobalt catalysis is the selection of an appropriate cobalt salt and, in many cases, a supporting ligand. A common catalytic system involves the use of CoCl₂ complexed with lithium chloride (CoCl₂·2LiCl), which enhances solubility in ethereal solvents like tetrahydrofuran (B95107) (THF). nih.govnih.gov The addition of ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) or various bipyridines can further modulate the catalyst's activity and stability, enabling the coupling of a broad range of substrates. nih.govnih.gov

Research has demonstrated that cobalt catalysts can effectively couple (hetero)arylzinc reagents with both primary and secondary alkyl halides, tolerating a variety of functional groups such as esters and nitriles. nih.gov For instance, a system composed of CoCl₂·2LiCl and TMEDA has been used for the cross-coupling of di(hetero)arylzinc reagents with alkyl iodides and bromides. nih.gov Similarly, a combination of CoCl₂ and isoquinoline (B145761) has been shown to catalyze the reaction between benzylic zinc reagents and aryl bromides or chlorides. rsc.org These methodologies are applicable to functionalized arylzinc reagents like 2,4-difluorophenylzinc bromide for the synthesis of complex diaryl- and aryl-heteroaryl-methane derivatives. rsc.org

| Cobalt Catalyst System | Coupling Partners | Key Findings & Conditions | Yield | Reference |

|---|---|---|---|---|

| CoCl₂·2LiCl (5 mol%) / HCO₂Na (50 mol%) | Arylzinc reagents + N-heterocyclic halides | Effective for electron-rich and -poor arylzinc reagents; full conversion within hours at 25 °C in THF. | Not specified | nih.gov |

| CoCl₂·2LiCl / TMEDA | Di(hetero)arylzinc reagents + Primary/secondary alkyl halides | Tolerates functional groups like COOR, CN, CF₃; no rearrangement observed for secondary alkyl iodides. | Up to 88% | nih.gov |

| CoCl₂ (10%) / 2,2'-Bipyridine Ligands (20%) | Alkylzinc reagents + (Hetero)aryl halides | Highly diastereoselective for couplings with cycloalkylzinc reagents (up to 98:2 d.r.). | Up to 80% | nih.gov |

| CoCl₂ (5 mol%) / Isoquinoline (10 mol%) | Benzylic zinc reagents + Aryl/heteroaryl bromides or chlorides | Proceeds smoothly at 50 °C within 1–18 h; tolerates ester, nitrile, and ketone groups. | 74-82% | rsc.org |

Manganese-Catalyzed Transformations

Manganese is another earth-abundant and non-toxic metal that has garnered interest for catalyzing cross-coupling reactions. princeton.edu While research into manganese-catalyzed couplings of organozinc reagents is less extensive compared to cobalt, its potential is significant. Manganese-based catalysts have been successfully applied in cross-coupling reactions involving organomanganese and Grignard reagents, providing a foundation for their application with organozinc compounds. princeton.eduorganic-chemistry.org

The typical catalyst precursor is a manganese(II) salt, such as manganese(II) chloride (MnCl₂) or manganese(II) bromide (MnBr₂). organic-chemistry.orgcore.ac.uk These reactions often proceed without the need for specialized ligands, simplifying the reaction setup. For example, MnCl₂ has been used to catalyze the stereospecific cross-coupling of aryl Grignard reagents with alkenyl halides. organic-chemistry.org While this involves a Grignard reagent, the principles of transmetalation and reductive elimination are relevant to potential organozinc couplings.

One of the first reported manganese-catalyzed coupling reactions utilized MnCl₂·2LiCl to react organomanganese reagents with alkyl iodides. princeton.edu The development of manganese-catalyzed systems for direct use with arylzinc reagents like 2,4-difluorophenylzinc bromide is an active area of research. These systems hold promise for providing new, sustainable routes for C(sp²)–C(sp²) and C(sp²)–C(sp³) bond formations. princeton.edu However, some studies urge caution, suggesting that some previously reported manganese-catalyzed reactions might actually be driven by trace impurities of more active metals like palladium, a factor that requires careful control in experimental design. core.ac.uk

| Manganese Catalyst System | Coupling Partners | Key Findings & Conditions | Yield | Reference |

|---|---|---|---|---|

| MnCl₂ (10%) | Aryl Grignard reagents + Alkenyl halides | Stereospecific coupling; reactions are faster at 50°C compared to room temperature. Chlorides are poor substrates. | Good | organic-chemistry.org |

| MnCl₂·2LiCl (1 mol%) | Organomanganese reagents + Alkyl iodides | One of the earliest examples of Mn-catalyzed C-C bond formation; conducted at -20 °C to room temperature in ether. | 70-91% | princeton.edu |

| MnBr₂ | Aryl Grignard reagents + Aryl iodides | A radical clock experiment suggested an SRN1 pathway involving an aryl radical intermediate. | 34-50% | core.ac.uk |

Applications of 2,4 Difluorophenylzincbromide in Complex Organic Synthesis

Construction of Polyfunctionalized Aromatic and Heteroaromatic Architectures

2,4-Difluorophenylzinc bromide is extensively used as a building block for creating intricate aromatic and heteroaromatic structures. Its participation in palladium- or nickel-catalyzed cross-coupling reactions enables the direct linkage of the 2,4-difluorophenyl unit to a variety of organic electrophiles, including aryl, heteroaryl, and vinyl halides or triflates. researchgate.netorganic-chemistry.org This capability is fundamental to assembling polyfunctionalized systems where the specific electronic properties of the fluorine atoms are desired.

The synthesis of fluorinated biaryls—a structural motif prevalent in pharmaceuticals, agrochemicals, and organic materials—is a primary application of 2,4-difluorophenylzinc bromide. rsc.org The Negishi coupling reaction provides a powerful and reliable method for this transformation, coupling the organozinc reagent with various aryl halides. organic-chemistry.orgillinois.edu

Research has demonstrated the efficacy of palladium and nickel complexes in catalyzing these reactions. For instance, nickel(II) complexes featuring bicyclic (alkyl)(amino)carbene (BICAAC) ligands have been successfully employed to couple 2,6-difluorophenylzinc bromide with aryl halides. researchgate.netresearchgate.net While this specific example uses an isomer, the underlying principle directly applies to 2,4-difluorophenylzinc bromide for creating unsymmetrical biaryls. researchgate.netorganic-chemistry.org The reaction generally proceeds under mild conditions and tolerates a wide array of functional groups, which is a significant advantage over other organometallic reagents that may require harsher conditions or exhibit lower functional group compatibility. nih.gov The synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), showcases a practical application where 2,4-difluorophenylzinc bromide is coupled with methyl 2-hydroxy-5-bromobenzoate in the presence of a palladium catalyst to form the biaryl core. units.it

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Ref |

| 2,4-Difluorophenylzinc bromide | Methyl 2-hydroxy-5-bromobenzoate | Pd(OAc)₂ / SPhos | Methyl 5-(2,4-difluorophenyl)-2-hydroxybenzoate | 95 | units.it |

| 2,6-Difluorophenylzinc bromide | Various Aryl Halides | [(MeBICAAC)₂NiCl₂] | Substituted Biaryls | High | researchgate.netresearchgate.net |

| Pentafluorophenylzinc reagent | Bromoarenes | Pd/Cu bimetallic system | Polyfluorinated Biaryls | High | rsc.org |

This table includes data for related fluorinated organozinc reagents to illustrate the broader utility of the Negishi coupling for biaryl synthesis.

The construction of fused heterocyclic systems, such as dibenzofurans and benzofuropyridines, represents another significant application of 2,4-difluorophenylzinc bromide. These structural motifs are core components of many biologically active compounds and advanced materials. organic-chemistry.orgorganic-chemistry.org Methodologies have been developed that utilize the Negishi coupling as a key step in a sequence leading to these complex architectures.

An efficient strategy for synthesizing benzofuropyridines involves the coupling of fluoropyridines with reagents like 2-bromophenyl acetates. researchgate.net Although this specific example doesn't directly name 2,4-difluorophenylzinc bromide, it highlights the general strategy of using organozinc reagents in tandem with other reactions to build fused systems. The synthesis of dibenzofurans can be achieved through various catalytic cycles, often involving an intramolecular cyclization step following an initial intermolecular cross-coupling. organic-chemistry.orgorganic-chemistry.org The incorporation of the 2,4-difluorophenyl group via a Negishi coupling in an early step allows for the generation of a precursor that can then undergo a subsequent palladium- or copper-catalyzed C-O bond formation to yield the final fused dibenzofuran (B1670420) structure. organic-chemistry.org

Regioselectivity—the ability to functionalize a specific position on a molecule—is a critical challenge in organic synthesis. snnu.edu.cnincatt.nl 2,4-Difluorophenylzinc bromide, when used in Negishi cross-coupling reactions, allows for the highly regioselective introduction of the 2,4-difluorophenyl group onto already substituted aromatic rings. organic-chemistry.org This precision is typically achieved by coupling the organozinc reagent with a polysubstituted arene containing a halogen atom (e.g., Br, Cl, I) or a triflate group at the desired position of functionalization.

The choice of catalyst and ligand system is crucial for achieving high selectivity and yield, especially when dealing with less reactive aryl chlorides or sterically hindered substrates. organic-chemistry.orgresearchgate.net For example, the use of the X-Phos ligand with a palladium source has been shown to be effective for coupling various heterocyclic organozinc reagents with aryl chlorides under mild conditions. organic-chemistry.org This allows chemists to build complex, polysubstituted aromatic structures with precise control over the substitution pattern, which is essential for fine-tuning the properties of the target molecule. nih.govsemanticscholar.org Iron(III) triflimide has also been investigated as a catalyst for the regioselective halogenation of arenes, which can then be used in subsequent coupling reactions. thieme-connect.de

Preparation of Fused Heterocycles (e.g., Dibenzofurans, Benzofuropyridines)

Introduction of Specific Difluorophenyl Moieties into Target Molecules

The primary function of 2,4-difluorophenylzinc bromide is to serve as a vehicle for introducing the 2,4-difluorophenyl moiety into a target molecule. units.it The incorporation of fluorine atoms into organic molecules, particularly pharmaceuticals, is a widely used strategy in medicinal chemistry to modulate various properties. mdpi.com Fluorine's high electronegativity can influence a molecule's acidity/basicity (pKa), dipole moment, and binding affinity to protein targets. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. nih.gov

The synthesis of Voriconazole, an antifungal medication, involves a step where an organozinc reagent is used to install a difluorophenyl group, demonstrating the industrial relevance of this strategy. mdpi.com Similarly, the synthesis of the NSAID Diflunisal relies on the introduction of the 2,4-difluorophenyl group onto a salicylic (B10762653) acid scaffold using 2,4-difluorophenylzinc bromide. units.it These examples underscore the importance of reagents like 2,4-difluorophenylzinc bromide for accessing molecules with tailored pharmacological profiles.

Contributions to Stereoselective and Enantioselective Synthesis

While many applications of 2,4-difluorophenylzinc bromide involve achiral molecules, it can also be a key component in stereoselective and enantioselective synthesis, where the three-dimensional arrangement of atoms is precisely controlled. researchgate.net This is typically achieved by using a chiral catalyst system in the cross-coupling reaction.

Nickel-catalyzed Negishi reactions of racemic secondary benzylic halides have been developed to produce enantiomerically enriched products. researchgate.net By employing a chiral ligand, the catalyst can preferentially react with one enantiomer of the starting material, leading to a product with high enantiomeric excess. While the published example focuses on racemic bromides and chlorides, the principle extends to coupling with organozinc reagents like 2,4-difluorophenylzinc bromide to generate chiral biaryl compounds or other molecules with stereocenters. researchgate.net Similarly, stereoselective routes have been developed for synthesizing complex natural products and their analogues, where cross-coupling reactions are used to join chiral fragments without disturbing the existing stereocenters. mdpi.comclockss.orgnih.gov For instance, palladium-catalyzed carboetherification reactions have been used to create substituted tetrahydrofurans with high diastereoselectivity. nih.gov The development of such methods is crucial for synthesizing optically pure compounds, which is often a requirement for pharmaceuticals, as different enantiomers can have vastly different biological activities.

Strategies for Late-Stage Functionalization of Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves introducing chemical modifications into a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. nih.govwuxiapptec.comnih.gov This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling efficient exploration of structure-activity relationships (SAR). researchgate.net

2,4-Difluorophenylzinc bromide is a suitable reagent for LSF via Negishi coupling due to the mild reaction conditions and high functional group tolerance associated with this reaction. organic-chemistry.orgorganic-chemistry.org If a complex lead compound possesses a halogen atom or triflate group at a suitable position, it can be directly coupled with 2,4-difluorophenylzinc bromide to introduce the difluorophenyl moiety without requiring a complete de novo synthesis. nih.gov This strategy has been leveraged in internal drug discovery projects to generate new analogues with potentially improved properties. nih.govnih.gov For example, LSF was used to prepare fluorinated analogues of the clinical candidate AZD9833, where a boronate intermediate was converted to the corresponding halide and then potentially used in a coupling reaction. nih.gov The ability to use organozinc reagents in LSF complements other C-H activation strategies and provides a robust method for diversifying complex molecular scaffolds. beilstein-journals.org

Potential for Isotopic Labeling Applications

The unique properties of 2,4-difluorophenylzinc bromide make it a promising, though not yet widely documented, reagent for isotopic labeling applications. Isotopic labeling is a technique used to track the journey of a molecule through a chemical reaction or a biological system by replacing one or more of its atoms with an isotope. This is particularly valuable in pharmaceutical development and medical imaging, such as Positron Emission Tomography (PET).

The primary potential for 2,4-difluorophenylzinc bromide in this field lies in its role as a precursor for introducing isotopically labeled 2,4-difluorophenyl groups into more complex molecules. The most relevant isotopes for this purpose would be radioisotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) for PET imaging, or stable isotopes like Deuterium (²H) and Carbon-13 (¹³C) for mechanistic studies and as internal standards in mass spectrometry. scripps.eduwikipedia.org

Introduction of Carbon Isotopes (¹¹C and ¹³C):

Organozinc reagents are valuable in carbon-carbon bond-forming reactions, such as the Negishi coupling. wikipedia.org This reactivity can be harnessed to introduce carbon isotopes. For instance, 2,4-difluorophenylzinc bromide could react with a ¹¹C-labeled electrophile, such as [¹¹C]methyl iodide, in a palladium-catalyzed cross-coupling reaction to form ¹¹C-labeled 2,4-difluoro-1-methylbenzene derivatives. snmjournals.org This strategy is a cornerstone of PET tracer synthesis, where the short half-life of ¹¹C (approximately 20.4 minutes) necessitates rapid and efficient labeling methods. nih.gov While direct examples with 2,4-difluorophenylzinc bromide are not extensively reported, the principle is well-established with other arylzinc reagents. snmjournals.orgresearchgate.net

Introduction of Fluorine-18 (¹⁸F):

Introducing the positron-emitting isotope ¹⁸F (half-life of approximately 109.8 minutes) into aromatic rings is a major focus of radiopharmaceutical chemistry. acs.org While direct labeling of 2,4-difluorophenylzinc bromide with ¹⁸F is unlikely, it can serve as a crucial building block in the synthesis of precursors for ¹⁸F-labeling. For example, the 2,4-difluorophenyl group can be incorporated into a larger molecule, which is then functionalized with a suitable leaving group (e.g., nitro, trimethylammonium) to facilitate nucleophilic aromatic substitution with [¹⁸F]fluoride. acs.orgnih.gov Research has shown that electron-deficient aromatic rings are more amenable to this type of substitution, a characteristic inherent to the difluorinated phenyl ring. researchgate.net

Another potential route involves the synthesis of diaryliodonium salt precursors. 2,4-difluorophenylzinc bromide could be used to synthesize an appropriate diaryliodonium salt, which can then undergo reaction with [¹⁸F]fluoride to produce the desired ¹⁸F-labeled 2,4-difluorophenyl-containing compound. acs.org

Introduction of Stable Isotopes (²H and ¹³C):

For non-radioactive applications, such as in metabolic studies or as internal standards for quantitative mass spectrometry, stable isotopes like ²H and ¹³C are employed. wikipedia.orgnih.gov 2,4-Difluorophenylzinc bromide could be prepared from isotopically labeled starting materials (e.g., deuterated or ¹³C-labeled 1-bromo-2,4-difluorobenzene) to introduce these stable isotopes into a target molecule. This approach allows for the precise tracking and quantification of drug candidates and their metabolites.

The following table summarizes potential isotopic labeling strategies involving precursors or derivatives of 2,4-difluorophenylzinc bromide, based on established methodologies for similar compounds.

| Isotope | Labeling Precursor/Method | Potential Application | Representative Research Finding |

| ¹¹C | Palladium-mediated cross-coupling of an arylzinc reagent with [¹¹C]methyl iodide. snmjournals.org | Synthesis of PET tracers for neuroimaging and oncology. | Arylzinc iodides have been successfully coupled with [¹¹C]CH₃I in the presence of a palladium catalyst to form [¹¹C]methylated arenes at room temperature. snmjournals.org |

| ¹⁸F | Nucleophilic aromatic substitution on an electron-deficient ring (e.g., a derivative of a 2,4-difluorophenyl compound) with a suitable leaving group. acs.orgresearchgate.net | Development of ¹⁸F-labeled radiopharmaceuticals for PET imaging in various disease areas. | Molecules with electron-withdrawing groups have been successfully labeled with [¹⁸F]fluoride, sometimes even at room temperature. researchgate.net |

| ¹⁸F | Reaction of a diaryliodonium salt precursor with [¹⁸F]fluoride. acs.org | A versatile method for labeling non-activated aromatic rings for PET applications. | Diaryliodonium salt precursors are used for the synthesis of 4-fluorophenylboronic acid prosthetic groups for subsequent coupling to biomolecules. acs.org |

| ²H / ¹³C | Synthesis of the organozinc reagent from a stable isotope-labeled starting material. wikipedia.org | Use in metabolic studies and as internal standards for quantitative analysis. | Stable isotope labeling is a common technique for tracking metabolic pathways and for use as internal standards in mass spectrometry and NMR. scripps.eduwikipedia.org |

While direct, published applications of 2,4-difluorophenylzinc bromide in isotopic labeling are sparse, its chemical nature strongly suggests its utility in this advanced area of organic synthesis. Its ability to participate in key bond-forming reactions makes it a valuable candidate for the synthesis of isotopically labeled molecules for a range of scientific investigations.

Spectroscopic and Computational Investigations of 2,4 Difluorophenylzincbromide Chemistry

Structural Elucidation and Solid-State Analysis (e.g., Single Crystal X-ray Diffraction of Intermediates/Products)

While a specific crystal structure for 2,4-difluorophenylzincbromide is not prominently available in published literature, analysis of related arylzinc halide structures provides significant insight into its expected solid-state form. uu.nl Organozinc halides (R-Zn-X) typically adopt a tetrahedral geometry around the zinc center, often involving coordination with solvent molecules, such as tetrahydrofuran (B95107) (THF), to satisfy the metal's coordination sphere. uu.nl In the solid state, these compounds frequently form aggregated structures, such as dimers or polymers, where the halide atoms bridge two or more zinc centers. uu.nlnih.gov For instance, the solid-state structure of diphenylzinc (B92339) reveals a dimeric form where phenyl groups bridge the zinc atoms. uu.nl

The structural analysis of intermediates and products resulting from reactions involving this compound is also crucial. For example, in Negishi cross-coupling reactions, intermediates such as palladium-organozinc complexes are formed. rsc.orguni-muenchen.de X-ray crystallography has been used to characterize such catalytic intermediates, revealing key structural details of the transmetalation and reductive elimination steps. chemrxiv.org Similarly, the crystal structures of products formed from reactions with this compound would confirm the regioselectivity and stereoselectivity of the transformation.

Interactive Table: Representative Bond Parameters in Organozinc Halide Complexes. (Note: Data is generalized from analogous structures as a specific structure for this compound is not available.)

| Bond/Angle | Typical Value | Significance |

|---|---|---|

| Zn-C (Aryl) Bond Length | ~1.95 - 2.05 Å | Indicates the covalent character and strength of the carbon-zinc bond. |

| Zn-Br Bond Length | ~2.30 - 2.45 Å | Reflects the nature of the zinc-halogen interaction, which can be terminal or bridging. |

| C-Zn-Br Bond Angle | ~109.5° (for tetrahedral) | Defines the core geometry around the zinc atom, influenced by steric and electronic factors. |

| Zn-O (Solvent) Bond Length | ~2.00 - 2.20 Å | Shows the coordination of solvent molecules (e.g., THF) to the Lewis acidic zinc center. |

Advanced NMR Spectroscopic Studies (e.g., Multinuclear NMR for Species Characterization and Reaction Monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of chemical compounds in solution. researchgate.net For organometallic species like this compound, multinuclear NMR, which examines nuclei other than just protons (¹H) and carbon-13 (¹³C), provides a wealth of structural and dynamic information. nih.gov

¹⁹F NMR Spectroscopy is particularly powerful for studying fluorinated compounds. numberanalytics.com The ¹⁹F nucleus has 100% natural abundance and is highly sensitive, making it an excellent probe. numberanalytics.com In this compound, the two fluorine atoms are in chemically distinct environments, which would result in two separate signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment around each fluorine atom, while fluorine-fluorine (¹⁹F-¹⁹F) and fluorine-proton (¹⁹F-¹H) coupling constants provide information about the connectivity of the aromatic ring. This technique is exceptionally useful for monitoring the progress of reactions, as the disappearance of the reactant signals and the appearance of new signals corresponding to the fluorinated product can be tracked in real-time. numberanalytics.comrsc.org

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbon atom directly bonded to the zinc (C-Zn) would exhibit a characteristic chemical shift. Furthermore, the coupling between carbon and fluorine atoms (J-coupling) provides additional structural confirmation.

Diffusion-Ordered NMR Spectroscopy (DOSY) is an advanced technique used to study the size and aggregation state of molecules in solution. researchgate.net Since organozinc reagents are known to form aggregates, DOSY can help determine the nature of the species present under reaction conditions, distinguishing between monomers, dimers, and higher-order aggregates. researchgate.netrsc.org This information is critical for understanding reaction mechanisms, as different aggregates may exhibit different reactivities. rsc.org For example, DOSY studies have been employed to understand the aggregation of organozinc reagents in different solvents like THF and DME, providing insights into their differing reactivities. rsc.orgrsc.org

Interactive Table: Expected NMR Signatures for this compound.

| NMR Technique | Observed Nucleus | Expected Observation | Information Gained |

|---|---|---|---|

| ¹⁹F NMR | ¹⁹F | Two distinct signals, likely doublets of doublets. | Confirms the electronic environment of each F atom and their coupling to each other and to ring protons. |

| ¹³C NMR | ¹³C | Six distinct signals for the aromatic carbons, with characteristic C-F coupling patterns. | Elucidates the carbon framework and the position of the Zn-C bond. |

| ¹H NMR | ¹H | Three distinct signals for the aromatic protons, showing complex coupling. | Provides information on the proton environment of the aromatic ring. |

| DOSY | ¹H or ¹⁹F | Diffusion coefficient value. | Indicates the hydrodynamic radius of the species in solution, revealing its aggregation state. researchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules and predict their properties and reactivity. dergipark.org.tr It has become an indispensable tool in mechanistic chemistry for studying complex reaction pathways that are difficult to probe experimentally. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are widely used to map the potential energy surface of a chemical reaction, identifying intermediates and, crucially, the transition states that connect them. researchgate.net For reactions involving this compound, such as Negishi cross-coupling, DFT can be used to model the entire catalytic cycle. rsc.orgacs.org This includes the oxidative addition, transmetalation, and reductive elimination steps.

By calculating the energies of the transition states, the activation energy (the energy barrier) for each step can be determined. rsc.org The step with the highest activation energy is the rate-determining step of the reaction. For instance, DFT studies on the conjugate addition of arylzinc halides to enones have revealed complex mechanisms involving multiple organozinc moieties in the transition state, a finding that would be challenging to establish through experiment alone. rsc.orgrsc.org These calculations can also shed light on the role of solvents and additives (like lithium chloride), showing how they can stabilize transition states and influence reaction rates. rsc.orgrsc.org

Prediction of Reactivity and Selectivity Trends

One of the major strengths of DFT is its ability to predict the outcome of a reaction. acs.orgyale.edu By comparing the activation energies for different possible reaction pathways, DFT can predict which product is most likely to form (chemoselectivity), at which position on a molecule the reaction will occur (regioselectivity), and which stereoisomer will be favored (stereoselectivity).

For a reagent like this compound, DFT can explain how the electronic effects of the two fluorine atoms influence its reactivity. The electron-withdrawing nature of fluorine alters the charge distribution on the aromatic ring, which in turn affects the rate and selectivity of processes like transmetalation to a palladium catalyst in Negishi couplings. acs.orgresearchgate.net DFT models can correlate calculated properties, such as partial atomic charges or frontier molecular orbital energies, with experimentally observed reactivity trends. uni-muenchen.de Recent work has even combined DFT-calculated transition state features with machine learning to create highly accurate models for predicting enantioselectivity in asymmetric reactions. acs.orgyale.edu

Interactive Table: Summary of DFT Applications in Organozinc Chemistry.

| DFT Application | Calculated Parameters | Chemical Insight Provided |

|---|---|---|

| Mechanism Elucidation | Energies of reactants, intermediates, transition states, and products. | Determination of the most favorable reaction pathway and the rate-determining step. researchgate.net |

| Reactivity Prediction | Activation energy barriers (ΔG‡) for competing pathways. | Prediction of chemo-, regio-, and stereoselectivity. acs.org |

| Conformational Analysis | Relative energies of different conformers. | Identification of the most stable three-dimensional structure of the molecule. dergipark.org.tr |

| Electronic Structure Analysis | Frontier Molecular Orbitals (HOMO/LUMO), electrostatic potential maps. | Understanding of nucleophilicity, electrophilicity, and sites of interaction. dergipark.org.tr |

Conformational Analysis and Electronic Structure Investigations

The three-dimensional shape (conformation) and the distribution of electrons (electronic structure) of a molecule are fundamental to its reactivity. DFT calculations are routinely used to perform conformational analysis, which involves finding the lowest energy arrangement of atoms in a molecule. dergipark.org.tracs.org For a molecule like this compound, this would involve determining the preferred rotational orientation of the difluorophenyl group relative to the Zn-Br bond. Identifying the most stable conformer is the first step in any accurate mechanistic study. acs.orgchemrxiv.org

Furthermore, DFT provides detailed information about the electronic structure. researchgate.net The calculation of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and shape of the HOMO relate to the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. For an organozinc reagent, the HOMO is typically localized on the carbon-zinc bond, indicating this is the nucleophilic site. The electron-withdrawing fluorine atoms in this compound would be expected to lower the energy of the HOMO compared to non-fluorinated phenylzinc bromide, which has direct implications for its reactivity. researchgate.netbeilstein-journals.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, further highlighting the reactive sites. dergipark.org.tr

Future Research Directions and Outlook

Development of More Sustainable and Efficient Synthetic Routes for Functionalized 2,4-Difluorophenylzinc Bromide

The preparation of 2,4-difluorophenylzinc bromide and its functionalized derivatives is a critical area for future development. While current methods, such as the direct insertion of zinc into 1-bromo-2,4-difluorobenzene (B57218), are effective, there is a continuous drive towards more sustainable and efficient processes. units.it Research is anticipated to focus on several key areas:

Activation Methods for Zinc: Investigating novel methods for zinc activation is crucial for improving reaction efficiency and reducing waste. The use of additives like lithium chloride has already been shown to significantly enhance the rate and yield of organozinc reagent formation by facilitating the removal of the organozinc species from the metal surface. organic-chemistry.org Future work may explore other activating agents or physical methods, such as sonication or mechanochemistry, to promote the direct insertion of zinc under even milder conditions.

Flow Chemistry: Continuous flow technologies offer significant advantages in terms of safety, scalability, and process control for the synthesis of organometallic reagents. researchgate.net Developing flow-based protocols for the generation of 2,4-difluorophenylzinc bromide would enable on-demand production, minimize the handling of potentially pyrophoric reagents, and allow for seamless integration with subsequent reaction steps.

Alternative Precursors: While aryl bromides are common starting materials, exploring the use of more abundant and less expensive aryl chlorides is a key goal. nih.gov This would require the development of more active zinc preparations or catalytic systems capable of facilitating the oxidative addition into the stronger carbon-chlorine bond.

Exploration of Novel Catalytic Systems for Enhanced Efficiency, Regioselectivity, and Stereoselectivity

The performance of 2,4-difluorophenylzinc bromide in cross-coupling reactions is heavily dependent on the catalytic system employed. researchgate.netwikipedia.org Future research will undoubtedly focus on the design and application of novel catalysts to enhance reaction efficiency, control regioselectivity, and, where applicable, induce stereoselectivity.

Advanced Ligand Design: The development of new phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and pincer ligands will be instrumental in improving the efficacy of palladium- and nickel-catalyzed cross-coupling reactions. nih.govorganic-chemistry.orgsigmaaldrich.com Ligands that can promote rapid reductive elimination while suppressing side reactions like β-hydride elimination are of particular interest. nih.gov For instance, the use of specialized biarylphosphine ligands has already demonstrated success in challenging cross-coupling reactions involving secondary alkylzinc halides. nih.gov

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium to more earth-abundant and cost-effective alternatives such as iron, cobalt, and nickel is a major trend in sustainable chemistry. mdpi.comchinesechemsoc.org Research into iron- and cobalt-catalyzed cross-coupling reactions involving organozinc reagents is a promising area that could lead to more economical and environmentally friendly synthetic methods. chinesechemsoc.org

Asymmetric Catalysis: For the synthesis of chiral molecules, the development of catalytic systems that can achieve high enantioselectivity is paramount. organic-chemistry.org This involves the design of chiral ligands that can effectively transfer stereochemical information during the cross-coupling process. Nickel/Pybox catalyst systems, for example, have shown promise in asymmetric Negishi cross-couplings. organic-chemistry.org

Expanding the Substrate Scope and Reaction Diversity of 2,4-Difluorophenylzinc Bromide

A significant area of future research will involve expanding the range of substrates and reaction types that can effectively utilize 2,4-difluorophenylzinc bromide. This will broaden its applicability in the synthesis of diverse and complex molecular architectures.

Challenging Coupling Partners: Efforts will be directed towards developing robust catalytic systems that can couple 2,4-difluorophenylzinc bromide with traditionally challenging electrophiles. This includes sterically hindered aryl halides, alkyl halides prone to side reactions, and less activated electrophiles like aryl chlorides. nih.govwikipedia.org

Novel Cross-Coupling Reactions: Beyond standard Negishi-type couplings, research will likely explore new types of transformations. This could include multicomponent reactions where 2,4-difluorophenylzinc bromide is incorporated into a more complex product in a single step, or cross-couplings that form bonds other than carbon-carbon bonds.

Reactions with Difluorocarbene: The reaction of organozinc reagents with difluorocarbene to generate α,α-difluorinated organozinc species opens up new synthetic possibilities. acs.orgbeilstein-journals.orgnih.gov Further exploration of the trapping of these intermediates with various electrophiles could lead to novel fluorinated compounds. acs.orgnih.gov

Integration into Cascade and One-Pot Reaction Sequences for Increased Synthetic Efficiency

To streamline synthetic processes and reduce waste, the integration of the formation and reaction of 2,4-difluorophenylzinc bromide into cascade or one-pot sequences is a highly desirable goal. benthamdirect.comresearchgate.net This approach avoids the isolation of intermediates, saving time, reagents, and solvents.

Tandem Reaction Design: Designing tandem reactions where the initial formation of the organozinc reagent is immediately followed by a cross-coupling or other transformation is a key area of focus. rsc.org This requires careful optimization of reaction conditions to ensure compatibility between the different steps.

In Situ Generation and Use: The development of protocols for the in situ generation of 2,4-difluorophenylzinc bromide that can be directly used in subsequent reactions is of great practical importance. wikipedia.org This is particularly relevant for large-scale synthesis where the isolation of organometallic intermediates can be problematic. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents have already been successfully demonstrated. organic-chemistry.org

Applications in Advanced Materials and Medicinal Chemistry Building Blocks

The unique electronic properties conferred by the fluorine atoms make the 2,4-difluorophenyl moiety a valuable component in advanced materials and as a building block in medicinal chemistry. alfa-chemistry.comyoutube.com Future research will continue to exploit these properties.

Fluorinated Organic Materials: The introduction of the 2,4-difluorophenyl group into organic molecules can significantly influence their physical and electronic properties. youtube.com This makes 2,4-difluorophenylzinc bromide a key precursor for the synthesis of fluorinated polymers, liquid crystals, and organic electronics with tailored characteristics such as high thermal stability. youtube.com Its use in the synthesis of polyfluorophenyl-substituted porphyrins is one such example. mdpi.com

Medicinal Chemistry Scaffolds: The 2,4-difluorophenyl group is a common motif in many biologically active compounds. tandfonline.comtandfonline.com Therefore, 2,4-difluorophenylzinc bromide serves as a crucial building block for the synthesis of complex molecules that are precursors to potential pharmaceutical candidates. alfa-chemistry.comtandfonline.comtandfonline.com Research will focus on incorporating this unit into diverse molecular scaffolds to explore new areas of chemical space for drug discovery. nih.gov The development of methods to create sp³-enriched fluorinated building blocks is an emerging and important area. alfa-chemistry.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2,4-difluorophenylzincbromide, and how do reaction conditions influence yield?

- Methodological Answer :

- Synthesis Protocol : this compound is typically prepared via transmetallation of 2,4-difluorophenylmagnesium bromide with ZnBr₂ in anhydrous THF at −78°C under inert atmosphere. Key parameters include maintaining low temperatures to suppress side reactions (e.g., homocoupling) and stoichiometric control of ZnBr₂ (1.1–1.3 equiv) .

- Yield Optimization : Yield (>85%) is achieved by slow addition of Grignard reagent to ZnBr₂, followed by stirring for 1–2 hours. Impurities (e.g., residual Mg salts) are minimized via filtration through Celite .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹⁹F NMR : ¹⁹F NMR (376 MHz, THF-d₈) shows distinct signals for ortho- and para-fluorine atoms (δ −112 ppm and −118 ppm, respectively). ¹H NMR confirms aromatic protons (δ 6.8–7.2 ppm) .

- Elemental Analysis : Zinc content is quantified via ICP-MS, with deviations >2% indicating impurities .

- Crystallography : Single-crystal X-ray diffraction (if isolable) confirms the tetrahedral geometry around Zn .

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of this compound in cross-coupling reactions (e.g., Negishi coupling)?

- Methodological Answer :

- Reactivity Profile : The electron-withdrawing fluorine substituents enhance electrophilicity, accelerating oxidative addition to Pd(0) catalysts. Kinetic studies (via in situ ¹⁹F NMR) reveal rate-limiting transmetallation steps in aryl-aryl couplings .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote Zn-Br dissociation, reducing catalytic efficiency. THF or Et₂O balances stability and reactivity .

- Table : Comparative Reactivity in Cross-Couplings

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Aryl iodide | Pd(PPh₃)₄ | THF | 92 |

| Aryl triflate | Pd(dba)₂ | DMF | 78 |

Q. How do competing side reactions (e.g., protodehalogenation or homocoupling) impact the utility of this compound?

- Methodological Answer :

- Protodehalogenation : Occurs in protic solvents (e.g., MeOH) due to Zn-Br hydrolysis. Mitigated by using dry solvents and molecular sieves .

- Homocoupling : Catalyzed by trace O₂ or peroxides. Addition of radical scavengers (e.g., BHT) reduces biaryl byproduct formation (<5%) .

- Data Contradiction : Some studies report homocoupling even under inert conditions, suggesting ligand-free Pd catalysts may promote undesired pathways .

Q. What strategies improve the air- and moisture-sensitive handling of this compound? **

- Methodological Answer :

- Storage : Store at −20°C under argon in flame-sealed ampoules. Shelf life extends to 6 months with 0.1% hydroquinone as stabilizer .

- In Situ Generation : Prepare immediately before use via Grignard-Zn transmetallation to avoid decomposition .

- Stability Metrics :

| Condition | Decomposition Rate (%/hour) |

|---|---|

| Dry Ar, 25°C | 0.5 |

| Ambient moisture | 12 |

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reported reactivity or stability data for this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments using identical solvent batches, catalyst sources, and temperature profiles to isolate variables .

- Advanced Characterization : Use XAS (X-ray absorption spectroscopy) to detect Zn coordination changes under different conditions .

Q. What computational tools are recommended to model the electronic structure of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products